molecular formula C12H14ClF2NO2 B12090544 2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester hydrochloride

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B12090544
M. Wt: 277.69 g/mol
InChI Key: FTCASFOOIFHMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester hydrochloride: (CAS No. 134425-84-6) is a chemical compound with the following structure:

Structure: C12H14ClF2NO2\text{Structure: } \text{C}_{12}\text{H}_{14}\text{ClF}_2\text{NO}_2 Structure: C12​H14​ClF2​NO2​

This compound belongs to the class of indan carboxylic acids and is characterized by the presence of an amino group, two fluorine atoms, and an ethyl ester functionality. It has applications in various fields due to its unique properties.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the introduction of the amino group and subsequent esterification. One common method is the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with ethyl chloroformate, followed by treatment with ammonia or an amine to form the amino group.

Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of base and solvent influences the yield. For industrial production, optimization of reaction parameters is crucial.

Chemical Reactions Analysis

Reactions:

    Ester Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.

Common Reagents and Conditions:

    Base: Ammonia or amine for amino group introduction.

    Acid: Hydrochloric acid for salt formation.

    Reduction Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while substitution reactions result in various derivatives.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: It may find applications in polymer chemistry or as a building block for functional materials.

    Agrochemicals: Its fluorinated moiety could be relevant in pesticide development.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, comparing it to related indan carboxylic acids highlights its distinct features.

Properties

Molecular Formula

C12H14ClF2NO2

Molecular Weight

277.69 g/mol

IUPAC Name

ethyl 2-amino-5,6-difluoro-1,3-dihydroindene-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H13F2NO2.ClH/c1-2-17-11(16)12(15)5-7-3-9(13)10(14)4-8(7)6-12;/h3-4H,2,5-6,15H2,1H3;1H

InChI Key

FTCASFOOIFHMGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=CC(=C(C=C2C1)F)F)N.Cl

Origin of Product

United States

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